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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468 Get Quote

Introduction
LY2940094 is a novel, potent, and selective antagonist for the Nociceptin/Orphanin FQ

(N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor expressed in brain regions

associated with mood disorders like the cortex, hippocampus, and amygdala.[1][2] The N/OFQ

system is recognized for its significant role in stress-driven biology and behavior.[1] Preclinical

and clinical evidence suggests that elevated levels of N/OFQ may be associated with

depressive disorders, pointing to the blockade of NOP receptor signaling as a promising

therapeutic strategy for Major Depressive Disorder (MDD).[1][3] LY2940094, being orally

bioavailable, serves as a critical tool for investigating this hypothesis in rodent models.[4][5]

Studies have demonstrated that targeting NOP receptors with LY2940094 produces

antidepressant-like effects in rodents, which has translated to observed efficacy in patients with

MDD.[1][2]

Mechanism of Action: NOP Receptor Antagonism
LY2940094 exerts its therapeutic effects by blocking the binding of the endogenous ligand

N/OFQ to the NOP receptor. In states of stress or depression, the N/OFQ system may be

overactive. By antagonizing the NOP receptor, LY2940094 inhibits the downstream signaling

cascade, thereby mitigating the effects of excessive N/OFQ activity and producing an

antidepressant-like response. The antidepressant-like effects of LY2940094 were shown to be

absent in mice lacking the NOP receptor, confirming its on-target mechanism.[3][4][6]
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Caption: NOP receptor signaling and antagonism by LY2940094.

Data from Preclinical Studies
LY2940094 has demonstrated antidepressant- and anxiolytic-like effects across various rodent

models.[4] It consistently reduces immobility in the forced-swim test, a standard assay for

screening antidepressant drugs.[4] Notably, its efficacy in this model is comparable to that of

the established tricyclic antidepressant, imipramine.[2][4] While it does not show activity in all

anxiety models, it has demonstrated anxiolytic-like effects in assays such as fear-conditioned

freezing and stress-induced hyperthermia.[4][7][8] An important finding is that LY2940094 can

augment the antidepressant-like effects of fluoxetine, a selective serotonin reuptake inhibitor
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(SSRI), without altering the occupancy of either the NOP receptor or the serotonin transporter

(SERT).[4][6][7] This suggests a synergistic potential for combination therapies.

Table 1: Antidepressant-like Effects of LY2940094
Monotherapy

Rodent Model
Behavioral
Assay

Dosing (p.o.) Key Outcome Reference

Mice
Forced-Swim

Test
30 mg/kg

Minimal effective

dose to decrease

immobility.

[4]

Rats
Forced-Swim

Test
30 mg/kg

Robustly

decreased

immobility time,

comparable to

imipramine.

[2]

NOP-/- Mice
Forced-Swim

Test
N/A

Antidepressant-

like effect was

absent,

confirming on-

target activity.

[4][6]

Table 2: Anxiolytic-like Effects of LY2940094
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Rodent Model
Behavioral
Assay

Dosing (p.o.) Key Outcome Reference

Mice
Fear-Conditioned

Freezing
30 mg/kg

Significantly

attenuated

immobility

(freezing).

[7]

Rats (Fischer F-

344)

Stress-Induced

Hyperthermia
3, 10, 30 mg/kg

Dose-dependent

inhibition of

stress-induced

temperature

increase.

[4]

Rats
Vogel Conflict

Test

Up to 100% NOP

Occupancy

No anxiolytic- or

anxiogenic-like

effects observed.

[1][2]

Mice
Marble-Burying

Assay

Up to 100% NOP

Occupancy

No anxiolytic-like

activity observed.
[1]

Table 3: Combination Study with Fluoxetine
Rodent Model

Behavioral
Assay

Dosing Key Outcome Reference

Mice
Forced-Swim

Test

LY2940094 +

Fluoxetine

Augmented the

behavioral effect

of fluoxetine.

[4][6][7]

Experimental Protocols
Protocol 1: Drug Preparation and Administration
This protocol is based on methodologies reported in preclinical studies.[2]

Reagents and Materials:

LY2940094 tartrate
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Captisol® (20% w/v solution)

pH meter

Sterile water for injection

Vortex mixer and/or sonicator

Oral gavage needles (appropriate size for mice or rats)

Syringes

Vehicle Preparation:

Prepare a 20% (w/v) solution of Captisol® in sterile water.

Adjust the pH of the Captisol solution to 2.0 using appropriate acids (e.g., HCl).

LY2940094 Solution Preparation:

Calculate the required amount of LY2940094 tartrate based on the desired dose (e.g., 30

mg/kg) and the number and weight of the animals.

Dissolve the calculated amount of LY2940094 tartrate in the prepared 20% Captisol (pH

2) vehicle.

Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved. The final

solution should be clear.

Prepare fresh on the day of the experiment.

Administration:

Administer the solution to rodents via oral gavage (p.o.).

The typical administration volume is 10 ml/kg for mice and 1 ml/kg for rats.[2]

In the cited studies, LY2940094 was typically administered 60 minutes prior to behavioral

testing to allow for adequate absorption and brain penetration.[2][7]
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Protocol 2: Mouse Forced-Swim Test (FST)
The FST is a widely used assay to assess antidepressant-like activity by measuring the

immobility of rodents when placed in an inescapable water cylinder.[9]

Apparatus:

Transparent cylinders (e.g., 25 cm height x 10 cm diameter).

Fill cylinders with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch

the bottom or climb out.

Video recording system for later scoring.

Experimental Procedure:

Habituation/Pre-test (Day 1 - Optional but recommended): Place each mouse in its

respective cylinder for 15 minutes. This session is for adaptation and is not scored. Dry the

mice thoroughly with a towel before returning them to their home cages.

Drug Administration (Day 2): Administer LY2940094 (e.g., 30 mg/kg, p.o.), vehicle, or a

positive control like imipramine (e.g., 15-30 mg/kg, i.p.) at the appropriate pre-treatment

time (60 minutes for oral LY2940094, 30 minutes for i.p. imipramine).[2][4]

Test Session (Day 2): 60 minutes post-LY2940094 administration, place the mice

individually into the water cylinders for a 6-minute session.

Record the entire 6-minute session for each animal.

Data Analysis:

A trained observer, blind to the treatment conditions, should score the duration of

immobility.

Immobility is defined as the cessation of struggling and remaining floating in the water,

making only small movements necessary to keep the head above water.[9]

Typically, the last 4 minutes of the 6-minute session are scored.
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Compare the duration of immobility between the LY2940094-treated group, the vehicle

group, and the positive control group using appropriate statistical tests (e.g., ANOVA

followed by Dunnett's test). A significant decrease in immobility time is indicative of an

antidepressant-like effect.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating LY2940094 in a rodent model

of depression.
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Caption: General experimental workflow for preclinical rodent studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15623468?utm_src=pdf-custom-synthesis
https://ora.ox.ac.uk/objects/uuid:e0f787cd-41a7-427e-980a-0c1171995077/files/m3ef17d2c5879a580977105370ef4ca37
https://pmc.ncbi.nlm.nih.gov/articles/PMC4869049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4869049/
https://www.researchgate.net/publication/286523454_A_Novel_Nociceptin_Receptor_Antagonist_LY2940094_Inhibits_Excessive_Feeding_Behavior_in_Rodents_A_Possible_Mechanism_For_The_Treatment_of_Binge_Eating_Disorder
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226289/
https://www.researchgate.net/publication/284279155_A_Selective_Nociceptin_Receptor_Antagonist_to_Treat_Depression_Evidence_from_Preclinical_and_Clinical_Studies
https://pubmed.ncbi.nlm.nih.gov/28097008/
https://pubmed.ncbi.nlm.nih.gov/28097008/
https://www.researchgate.net/publication/309744280_Preclinical_findings_predicting_efficacy_and_side-effect_profile_of_LY2940094_an_antagonist_of_nociceptin_receptors
https://pubmed.ncbi.nlm.nih.gov/26585287/
https://pubmed.ncbi.nlm.nih.gov/26585287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11039509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11039509/
https://www.benchchem.com/product/b15623468#using-ly2940094-tartrate-in-rodent-models-of-depression
https://www.benchchem.com/product/b15623468#using-ly2940094-tartrate-in-rodent-models-of-depression
https://www.benchchem.com/product/b15623468#using-ly2940094-tartrate-in-rodent-models-of-depression
https://www.benchchem.com/product/b15623468#using-ly2940094-tartrate-in-rodent-models-of-depression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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